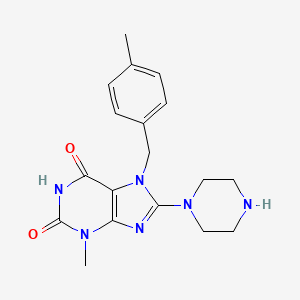

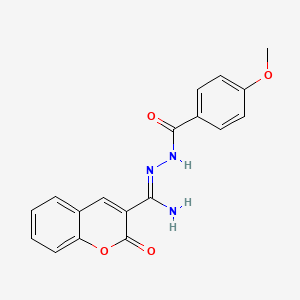

N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

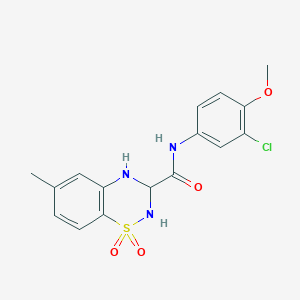

“N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carbohydrazonamide group (which contains a carbonyl (C=O) and a hydrazide (N-NH2)), and a methoxybenzoyl group (a benzene ring with a methoxy (O-CH3) and a carbonyl group attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the carbohydrazonamide group and the methoxybenzoyl group. The exact synthesis process would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. These groups could potentially affect properties such as the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity was studied using the phosphomolybdenum method . Most of the Schiff’s bases and thiazolidine-4-ones bearing two hydroxyl groups on the phenyl ring showed excellent antioxidant activity in comparison with ascorbic acid .

Antifungal and Antibacterial Activity

Preliminary investigation on antifungal and antibacterial activity was done on some representative samples . It is well established that the biological activity of hydrazone compounds is associated with the presence of the active (-CO-NH-N=C-) pharmacophore .

Antitumoral Activity

These compounds form a significant category of compounds in medicinal and pharmaceutical chemistry with several biological applications that include antitumoral .

Anthelmintic Uses

Schiff’s base complexes play an important role in designing metal complexes related to synthetic and natural oxygen carriers . These compounds have been used for anthelmintic uses .

Recovery of Noble Metal Ions

The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Synthesis of Naphthooxazole

The compound has been used in the synthesis of naphthooxazole . The mechanism is investigated for cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I). The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .

Fluorescent Chemosensor

The compound has been proposed as a novel fluorescent chemosensor .

8. Synthesis of Stilbene and Dihydrostilbene Derivatives The compound has been used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(22)21-20-16(19)14-10-12-4-2-3-5-15(12)25-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPHVSQTUGGUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2840300.png)

![2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840301.png)

![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2840303.png)

![1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid](/img/structure/B2840304.png)

![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)